molecular formula C12H15N5 B2798313 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2309749-63-9

2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B2798313
CAS No.: 2309749-63-9
M. Wt: 229.287
InChI Key: ILKUAMQQLBVCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C12H15N5 and its molecular weight is 229.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS Number: 2309749-63-9) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is C12H15N5C_{12}H_{15}N_{5}, with a molecular weight of 229.28 g/mol. The structure features a pyrimidine ring substituted with an azetidine moiety and a pyrazole group, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅N₅
Molecular Weight229.28 g/mol
CAS Number2309749-63-9

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to This compound exhibit significant antitumor effects. For instance, research has shown that derivatives of azetidine and pyrazole can inhibit tumor growth by targeting specific pathways involved in cancer progression. These compounds often act as inhibitors of kinases associated with tumor cell proliferation and survival.

The proposed mechanism of action involves the inhibition of key signaling pathways that are critical for cancer cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer cells. By blocking this pathway, these compounds can induce apoptosis in malignant cells.

Study 1: In Vitro Efficacy

A study conducted on similar azetidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compounds showed IC50 values in the low micromolar range, indicating potent activity.

Study 2: In Vivo Models

In vivo studies using murine models have revealed that administration of related compounds resulted in significant tumor regression compared to control groups. These findings support the potential use of This compound as a therapeutic agent in oncology.

Properties

IUPAC Name

2-methyl-4-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-10-13-5-3-12(15-10)16-7-11(8-16)9-17-6-2-4-14-17/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUAMQQLBVCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CC(C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.